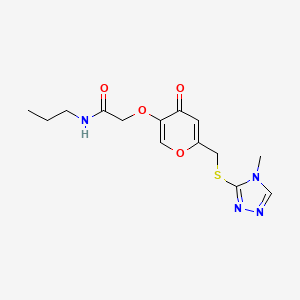

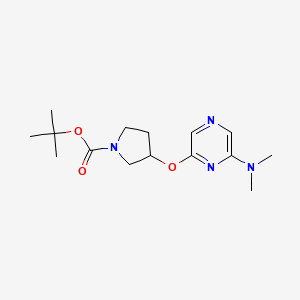

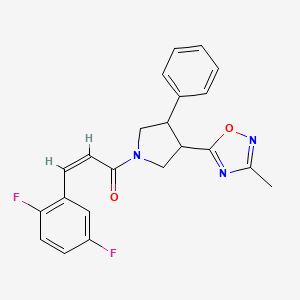

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, also known as 2,6,6-TMABA, is a naturally occurring organic compound derived from the aromatic amino acid phenylalanine. It is a non-proteinogenic amino acid that has been found to be involved in a number of biochemical pathways, including the production of the neurotransmitter serotonin and the metabolism of carbohydrates. 2,6,6-TMABA has also been studied for its potential as a therapeutic agent due to its ability to modulate several biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biotransformation

Benzofuranone derivatives, structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, play a crucial role in pharmaceutical chemistry due to their biological activity. The enantioselective synthesis of tetrahydrobenzofuranone derivatives and their hydroxy derivatives has been achieved with high enantiomeric excesses using enzyme-mediated hydrolysis reactions. These reactions utilized several lipases for the kinetic resolution of racemic compounds, demonstrating high enantioselectivity towards hydroxy derivatives at specific pH levels and solvent systems (Caliskan & Ay, 2018).

Chemical and Microbial Synthesis of Derivatives

New derivatives of 4-oxo-tetrahydroindoles were synthesized using chemical and microbial biotransformation methods. These methods included manganese(III) acetate-mediated acetoxylation, followed by conversion to indole derivatives using benzyl amine. Additionally, biotransformation reactions with Aspergillus niger were used to obtain pharmacologically interesting compounds (Caliskan et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a compound structurally similar to this compound with anti-hyperglycemic properties has been reported. The study highlighted the stabilization of the structure through hydrogen bonds and molecular modeling studies to understand the biological activity exhibited by structurally unrelated compounds (Rajalakshmi et al., 2001).

Chemoselective Synthesis and Oxidation Studies

The oxidation of 4b,9b-dihydroxyindeno[1,2-b]benzofuran-10-one derivatives was studied to synthesize chemo selectively spiro derivatives and benzoic acids. These studies revealed the potential for synthesizing diverse compounds with varying structures and functionalities (Firoozi et al., 2018).

Eigenschaften

IUPAC Name |

2-(2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-8(4-11(15)16)12-9(14)5-13(2,3)6-10(12)17-7/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOASVQCPLPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CC(CC2=O)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

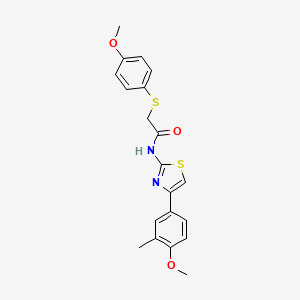

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)

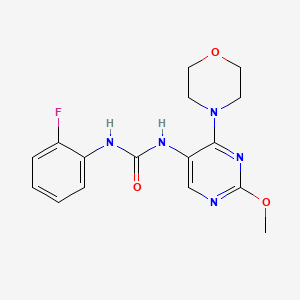

![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2632865.png)

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)